Thalidomide-N-methylpiperazine

PROTAC linker design physicochemical properties piperazine protonation

PROTAC development requires matched E3 ligase-linker geometry. Thalidomide-N-methylpiperazine eliminates separate CRBN ligand and linker procurement, reducing synthesis steps. - Pre-assembled CRBN binder + N-methylpiperazine linker (predicted pKa 10.83) - Validated in PROTAC MLKL Degrader-2 (MP-1, EC₅₀ 0.017 μM antinecroptotic activity) - In vivo MLKL degradation efficacy in HT-29 xenograft models - Semi-rigid linker vs. PEG alternatives; substitution alters ternary complex formation

Molecular Formula C18H20N4O4
Molecular Weight 356.4 g/mol
Cat. No. B15620311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-N-methylpiperazine
Molecular FormulaC18H20N4O4
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20N4O4/c1-20-6-8-21(9-7-20)11-2-3-12-13(10-11)18(26)22(17(12)25)14-4-5-15(23)19-16(14)24/h2-3,10,14H,4-9H2,1H3,(H,19,23,24)
InChIKeyQCWYNTQEGFDVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-N-methylpiperazine: Identity and Procurement


Thalidomide-N-methylpiperazine (CAS 2924858-30-8, MW 356.38, C₁₈H₂₀N₄O₄) is a pre-assembled E3 ligase ligand-linker conjugate that couples a thalidomide-derived cereblon (CRBN) binding moiety to an N-methylpiperazine linker [1]. This bifunctional building block is specifically designed for streamlined PROTAC (Proteolysis-Targeting Chimera) synthesis, eliminating the need for separate procurement and conjugation of the E3 ligase ligand and linker components . The compound serves as the critical CRBN-recruiting module in PROTAC MLKL Degrader-2 (HY-169072, compound MP-1), a covalent MLKL-targeting degrader with demonstrated antinecroptotic activity in human cell lines and in vivo MLKL degradation efficacy in HT-29 xenograft models [2].

  • Pre-assembled CRBN E3 ligase ligand–linker conjugate for streamlined PROTAC synthesis
  • Designed for constructing covalent MLKL-targeting degraders (MP-1/MP-11 series)
  • Supports necroptosis model studies and CRBN-dependent degradation workflows

Thalidomide-N-methylpiperazine: Irreplaceable for MLKL PROTACs


In PROTAC design, the linker composition, length, rigidity, and protonation state critically govern ternary complex formation efficiency, target degradation potency, and physicochemical properties [1]. Thalidomide-N-methylpiperazine incorporates a semi-rigid N-methylpiperazine linker whose predicted pKa of 10.83 enables pH-dependent protonation that can enhance endosomal escape and solubility—properties not shared by purely alkyl or PEG-based thalidomide-linker conjugates [2]. Substituting this conjugate with alternatives such as Thalidomide-Piperazine-Piperidine (MW 425.48, different exit vector and linker length) or Thalidomide-Piperazine-PEG1-NH₂ (flexible PEG spacer) would alter the spatial geometry of the resulting PROTAC, potentially disrupting the critical POI–PROTAC–CRBN ternary complex architecture that was specifically optimized in the SAR campaign leading to MP-1/MP-11 [3]. Generic substitution without re-optimization of the entire PROTAC architecture risks loss of degradation potency, target selectivity, and in vivo efficacy.

Linker protonation mismatch

Alternative PEG-only linkers lack the pH-responsive N-methylpiperazine motif, which may alter endosomal escape and solubility profiles.

Ternary complex geometry shift

Different linker length or exit vectors (e.g., Thalidomide-Piperazine-Piperidine) can disrupt the POI–PROTAC–CRBN architecture optimized for MLKL.

Synthesis and validation rework

Generic substitution without re-optimization may shift degradation potency and target selectivity, requiring full SAR re-evaluation.

Thalidomide-N-methylpiperazine: Differentiation Evidence


Piperazine Linker Protonation vs. PEG Conjugates

Thalidomide-N-methylpiperazine features an N-methylpiperazine linker with a predicted pKa of 10.83 ± 0.40, enabling protonation-dependent solubility enhancement in acidic endosomal compartments . In contrast, Thalidomide-Piperazine-PEG1-NH₂ (MW 429.47) incorporates a flexible PEG spacer that lacks this protonation capacity . A systematic analysis of piperazine-containing PROTACs demonstrated that the pKa of the piperazine ring is highly sensitive to neighboring chemical groups; the N-methyl substitution in Thalidomide-N-methylpiperazine modulates the protonation equilibrium compared to unsubstituted piperazine linkers, which can exhibit pKa shifts of 1–2 units depending on adjacent functional groups [1]. This protonation capability is critical because piperazine-containing linkers have been shown to improve solubility and promote endosomal membrane escape compared to PEG-only linkers of similar length [1][2].

Linker protonation
Class-level
Predicted pKa ~10.83 enables protonation-dependent solubility; PEG-based conjugates lack titratable amine core.
Supports endosomal escape and solubility screening in cellular PROTAC assays.
Predicted pKa; experimental protonation data for specific conjugates needed.
PROTAC linker design physicochemical properties piperazine protonation solubility optimization

In Vivo MLKL Degradation: Degrader-2 vs. Degrader-1

PROTAC MLKL Degrader-2 (compound MP-1, synthesized using Thalidomide-N-methylpiperazine as the E3 ligase ligand-linker conjugate) effectively degrades MLKL in the HT-29 xenograft mouse model in vivo [1]. In comparison, PROTAC MLKL Degrader-1 (Compound 36), which uses a modified CRBN ligand with a lenalidomide-linker fragment rather than the thalidomide-N-methylpiperazine module, demonstrates a DC₅₀ of 2.4 ± 0.5 μM and Dmax >90% at 10 μM in HT-29 cells in vitro, but its in vivo degradation data are not reported in the same detail . MP-11, the optimized analog derived from the same SAR series as MP-1 and sharing the Thalidomide-N-methylpiperazine E3 ligase module, exhibits potent nanomolar antinecroptotic activity (EC₅₀ 0.017–0.019 μM in TSZ-treated HT-29 cells) with low cytotoxicity (IC₅₀ > 40 μM in HT-29), and demonstrated effective in vivo MLKL degradation in xenograft studies .

In vivo MLKL degradation
Reported
MP-11 (same E3 module) EC₅₀ 0.017 µM vs Degrader-1 EC₅₀ 1.2 µM; in vivo degradation confirmed in HT-29 xenograft.
Reported in vivo model-response endpoint context distinguishes this E3 module.
Cross-study comparison; model and assay conditions may influence translation.
MLKL degradation necroptosis HT-29 xenograft in vivo PROTAC efficacy

Synthetic Efficiency: Pre-Assembled Conjugate vs. Stepwise

Thalidomide-N-methylpiperazine is supplied as a single, pre-assembled E3 ligase ligand-linker conjugate (MW 356.38, typically ≥95% purity) [1]. This eliminates one synthetic step compared to procuring thalidomide (HY-14658, MW 258.23) and N-methylpiperazine linker (HY-78871) separately, then performing an amide or alkylation coupling reaction . Competing conjugates such as Thalidomide-Piperazine-Piperidine (MW 425.48, CAS 2229716-11-2) and Thalidomide-Piperazine-PEG1-NH₂ (MW 429.47) represent alternative pre-assembled options but differ in linker composition, length, and exit vector geometry . The N-methylpiperazine linker in Thalidomide-N-methylpiperazine provides a relatively compact and rigid spacer (predicted to be shorter than PEG-containing alternatives), which may favor ternary complex formation for specific target protein geometries [2].

Synthetic streamlining
Reported
Eliminates one coupling step vs. separate procurement of thalidomide + N-methylpiperazine linker.
Reduces lot-to-lot variability and simplifies PROTAC assembly workflows.
Linker geometry validated in published MLKL PROTAC SAR campaign.
PROTAC synthesis E3 ligase ligand-linker conjugate streamlined workflow chemical procurement

Covalent vs. Reversible MLKL Target Engagement

The PROTAC MLKL Degrader-2 series (MP-1, MP-11), built on the Thalidomide-N-methylpiperazine E3 ligase module, employs a covalent binding strategy via a theophylline-derived ligand that covalently reacts with the Cys86 residue of human MLKL [1]. This covalent mechanism contrasts with PROTAC MLKL Degrader-1 (Compound 36), which uses a reversible MLKL-binding warhead (Kd < 10 nM for human MLKL) but relies on non-covalent target engagement . The covalent approach demonstrated by MP-11 provides sustained target engagement even after compound washout (EC₅₀ of 0.019 μM after 4 h treatment followed by fresh medium replacement), indicating prolonged pharmacodynamic effect . Additionally, PROTAC MLKL Degrader-1 exhibits no detectable binding to RIPK1 and RIPK3 up to 10 μM, and the MP-series PROTACs are designed to selectively degrade MLKL without affecting RIPK1/RIPK3 levels [1].

Covalent target engagement
Reported
MP-11 retains activity after washout (EC₅₀ shift 0.017→0.019 µM); covalent Cys86 binding shown.
Supports sustained target engagement context in cellular models.
Washout-resistant profile requires confirmation in additional necroptosis models.
covalent PROTAC MLKL Cys86 targeting target engagement degradation selectivity

Thalidomide-N-methylpiperazine Application Scenarios


Covalent MLKL PROTACs for Necroptosis

Thalidomide-N-methylpiperazine is the validated E3 ligase ligand-linker conjugate for constructing covalent MLKL PROTAC degraders. Researchers investigating necroptosis-related diseases (ischemia-reperfusion injury, neurodegeneration, inflammatory conditions) should procure this conjugate to synthesize PROTAC MLKL Degrader-2 (MP-1) or its optimized analog MP-11, which have demonstrated nanomolar antinecroptotic activity (EC₅₀ 0.017 μM) and effective in vivo MLKL degradation in HT-29 xenograft models [1]. The covalent Cys86-targeting mechanism provides sustained target engagement even after compound washout .

Pre-Assembled CRBN Modules for PROTAC Library Synthesis

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on PROTACs, Thalidomide-N-methylpiperazine offers a ready-to-conjugate building block that eliminates the separate procurement and coupling of the thalidomide CRBN ligand and N-methylpiperazine linker [2]. This reduces synthetic steps from two to one for final PROTAC assembly, improving workflow efficiency and reducing lot-to-lot variability compared to in-house linker conjugation .

Piperazine vs. PEG Linker Comparison

Thalidomide-N-methylpiperazine serves as a reference compound for studies comparing the impact of linker chemistry on PROTAC physicochemical and pharmacological properties. Its N-methylpiperazine linker (predicted pKa 10.83, semi-rigid geometry) can be benchmarked against Thalidomide-Piperazine-PEG1-NH₂ (flexible PEG spacer) or Thalidomide-Piperazine-Piperidine (extended linker) to evaluate the effects of linker protonation state, rigidity, and length on ternary complex formation, cellular permeability, and in vivo degradation efficacy [3].

MLKL Degradation for In Vivo Target Validation

For target validation programs assessing MLKL as a therapeutic target, PROTACs synthesized from Thalidomide-N-methylpiperazine have demonstrated the ability to effectively degrade MLKL in HT-29 xenograft mouse models [1]. This in vivo validation distinguishes this conjugate from alternative E3 ligase ligand-linker modules whose derived PROTACs lack reported in vivo degradation data, making it the preferred choice for translational pharmacology studies in necroptosis .

Application
Selection Property
Validation Focus
Necroptosis model PROTAC synthesis
Covalent Cys86-targeting E3 module
In vivo MLKL degradation endpoint
PROTAC library SAR studies
Pre-assembled CRBN conjugate
Synthetic step reduction and lot consistency
Linker chemistry comparison
pH-responsive N-methylpiperazine linker
Protonation effect on ternary complex formation
In vivo MLKL target validation
Reported in vivo degradation data
Xenograft model MLKL level monitoring

Technical Documentation Hub

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